molecular formula C8H5ClN2O2 B13328046 5-Chloro-3-methyl-2-nitrobenzonitrile

5-Chloro-3-methyl-2-nitrobenzonitrile

Cat. No.: B13328046
M. Wt: 196.59 g/mol
InChI Key: ZMWSQXACSPRXNR-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-nitrobenzonitrile typically involves the nitration of 3-chloro-2-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines or thiols, often in the presence of a base

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Major Products Formed

    Reduction: 5-Chloro-3-methyl-2-aminobenzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 5-Chloro-3-carboxy-2-nitrobenzonitrile

Scientific Research Applications

5-Chloro-3-methyl-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a model substrate in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-nitrobenzonitrile depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, affecting their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules. The chlorine and methyl groups may also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzonitrile
  • 2-Methyl-5-nitrobenzonitrile
  • 3-Chloro-2-nitrobenzonitrile

Uniqueness

5-Chloro-3-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a chlorine atom and a nitro group on the benzene ring enhances its reactivity, making it a versatile intermediate in organic synthesis. The methyl group further modifies its chemical behavior, differentiating it from other similar compounds.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-3-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3

InChI Key

ZMWSQXACSPRXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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